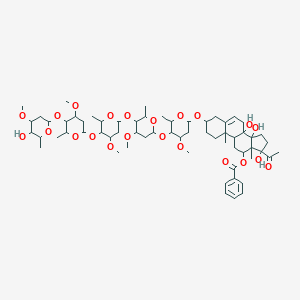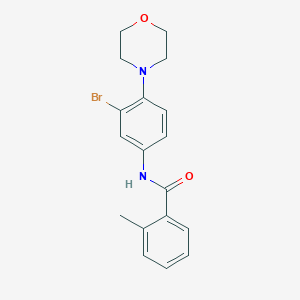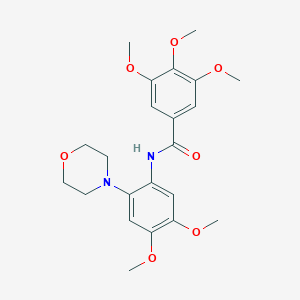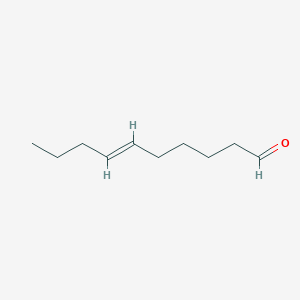![molecular formula C23H28ClN3O3 B235425 N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B235425.png)
N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CI-994 is a histone deacetylase inhibitor (HDACi) that has been shown to have anti-cancer effects in preclinical studies.
Mécanisme D'action
N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins. This leads to changes in gene expression, which can affect cell growth and differentiation. HDAC inhibitors like N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and physiological effects:
In addition to its anti-cancer effects, N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide has been shown to have other biochemical and physiological effects. For example, N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide has been shown to inhibit the growth of malaria parasites, and to have anti-inflammatory effects in animal models. N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also some limitations to using N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide in lab experiments. For example, it has been shown to have off-target effects on other enzymes besides HDACs, which can complicate data interpretation. In addition, the optimal dosing and administration schedule for N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide. One area of interest is in developing more selective HDAC inhibitors that have fewer off-target effects. Another area of interest is in exploring the potential of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide in combination therapies with other cancer treatments. In addition, there is interest in exploring the potential of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide in other disease areas, such as infectious diseases and neurodegenerative diseases. Finally, there is interest in exploring the potential of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide as a tool for epigenetic research, as HDAC inhibitors like N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide can be used to study the role of histone acetylation in gene expression and cellular processes.
Méthodes De Synthèse
The synthesis of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide involves several steps, including the reaction of 5-chloro-2-nitroaniline with 4-isobutyryl-1-piperazinecarboxylic acid, followed by reduction of the nitro group to an amino group. The resulting compound is then coupled with 4-methylphenoxyacetic acid to produce N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide.
Applications De Recherche Scientifique
N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. Preclinical studies have shown that N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide has anti-cancer effects in a variety of cancer types, including leukemia, lymphoma, breast cancer, and lung cancer. In addition, N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
Propriétés
Nom du produit |
N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide |
|---|---|
Formule moléculaire |
C23H28ClN3O3 |
Poids moléculaire |
429.9 g/mol |
Nom IUPAC |
N-[5-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C23H28ClN3O3/c1-16(2)23(29)27-12-10-26(11-13-27)21-9-6-18(24)14-20(21)25-22(28)15-30-19-7-4-17(3)5-8-19/h4-9,14,16H,10-13,15H2,1-3H3,(H,25,28) |
Clé InChI |
NUARIIPPBRQWDG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)N3CCN(CC3)C(=O)C(C)C |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)N3CCN(CC3)C(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B235354.png)

![N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B235380.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B235381.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide](/img/structure/B235387.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B235397.png)



![[2-(Hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [2-hydroxy-4-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)cyclopentyl]methyl hydrogen phosphate](/img/structure/B235420.png)